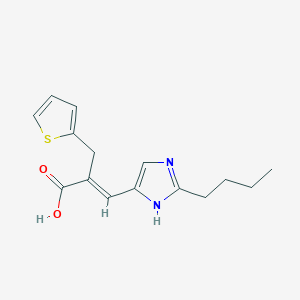
(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid
Übersicht
Beschreibung
(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid is a complex organic compound that features both imidazole and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid typically involves multi-step reactions starting from simpler precursors. The reaction conditions often require the use of catalysts such as nickel or copper to facilitate the formation of the desired bonds .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and automated reaction monitoring would ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups to the imidazole or thiophene rings.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drugs.
Wirkmechanismus
The mechanism by which (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes and receptors. The thiophene ring can participate in π-π stacking interactions, further stabilizing these interactions. These combined effects can modulate the activity of enzymes or receptors, leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: Compounds like 1-benzyl-2-aryl-1H-imidazole share the imidazole core but differ in their substituents, leading to different chemical and biological properties.
Thiophene derivatives: Compounds such as 2-acetylthiophene have the thiophene ring but lack the imidazole moiety, resulting in distinct reactivity and applications.
Uniqueness
(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid is unique due to the combination of the imidazole and thiophene rings in its structure. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets compared to compounds containing only one of these rings .
Eigenschaften
IUPAC Name |
(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-3-6-14-16-10-12(17-14)8-11(15(18)19)9-13-5-4-7-20-13/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)(H,18,19)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIOOOCNPZYATO-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)C=C(CC2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1)/C=C(\CC2=CC=CS2)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


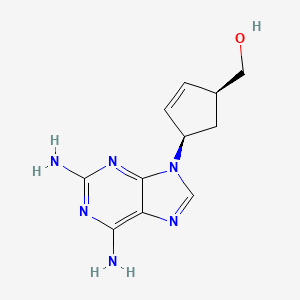


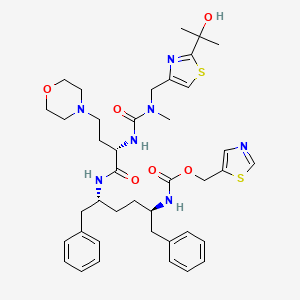
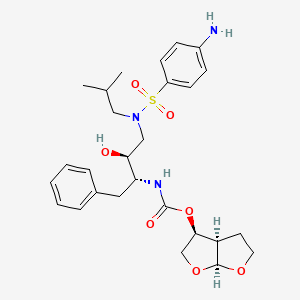
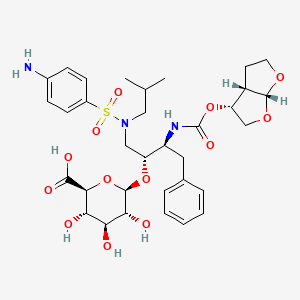
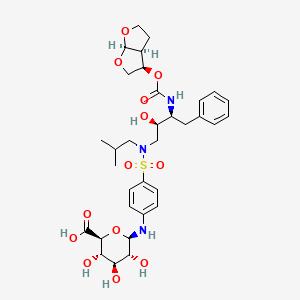
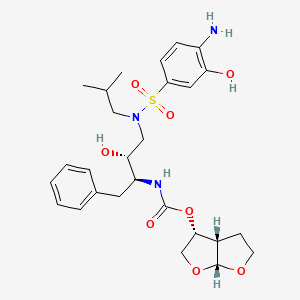
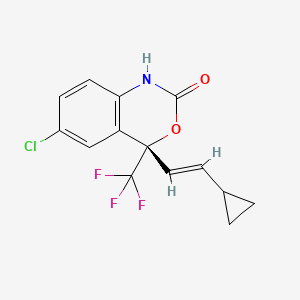
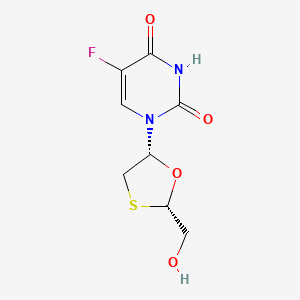
![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
